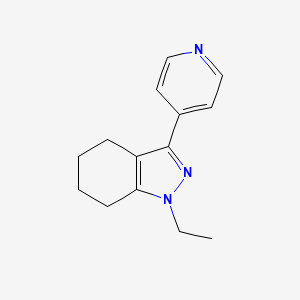![molecular formula C12H13ClN2OS B1479869 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098021-13-5](/img/structure/B1479869.png)
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, also known as CTP, is an important organic compound that has a wide range of applications in the scientific and medical fields. CTP has been used in the synthesis of a variety of organic compounds, and its structure and reactivity have been studied extensively. CTP is a heterocyclic compound that contains a five-membered ring with a sulfur atom at the center. This structure gives CTP unique properties that make it an attractive target for research.
Applications De Recherche Scientifique
Generation and Structural Diversity
The compound's chemical framework has been used as a starting material in alkylation and ring closure reactions to generate structurally diverse libraries of compounds. These processes have facilitated the synthesis of dithiocarbamates, thioethers, and various NH-azoles, highlighting the compound's utility in developing novel chemical entities with potential biological and material applications (Roman, 2013).
Antidepressant Activity
Studies have synthesized and evaluated derivatives for their antidepressant activity, indicating that certain configurations of the thiophene-based pyrazoline structure may serve as potential antidepressant medications. This is evidenced by the reduced immobility time in animal models, suggesting these compounds' effectiveness in behavioral interventions (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor Agents
New bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown promising anti-tumor activities against hepatocellular carcinoma cell lines. This indicates the potential of these compounds in developing new cancer therapies (Gomha, Edrees, & Altalbawy, 2016).
Antibacterial Activity
Pyrazoline derivatives have been synthesized and evaluated for their in vitro antibacterial activity, showing significant inhibition against various bacterial strains. This research opens avenues for these compounds' use in antimicrobial therapies (Rani & Mohamad, 2014).
Catalysis and Material Science
Compounds structurally related to 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been employed as precursors in the synthesis of palladium complexes, demonstrating potential in catalyzing Suzuki-Miyaura coupling reactions and as single-source precursors for palladium nano-particles. This highlights their role in advancing material science and nanotechnology applications (Sharma et al., 2013).
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRDAGVUMHBREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CSC=C3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxymethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479786.png)
![3-(Pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479788.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479789.png)
![1-(2-Chloroethyl)-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479790.png)
![3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479791.png)

![1-Methyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479801.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479802.png)
![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479803.png)
![1-Methyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479804.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)
![2-(3-(piperidin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479807.png)

